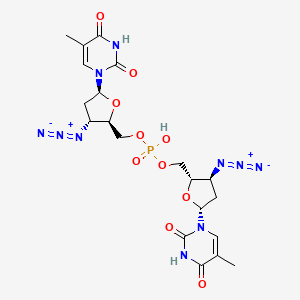
Azt-P-azt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azt-P-azt, also known as azidothymidine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first drug approved for the treatment of human immunodeficiency virus (HIV) infection. Azidothymidine is a dideoxynucleoside compound in which the 3’-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .
准备方法
Synthetic Routes and Reaction Conditions
Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthesis involves the substitution of the 3’-hydroxy group of thymidine with an azido group. This is typically achieved through the reaction of thymidine with a suitable azidating agent under controlled conditions .
Industrial Production Methods
In industrial settings, azidothymidine is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Azidothymidine undergoes several types of chemical reactions, including:
Oxidation: Azidothymidine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azido group in azidothymidine can be reduced to an amine group.
Substitution: Azidothymidine can undergo substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of azidothymidine, as well as substituted compounds where the azido group has been replaced by other functional groups .
科学研究应用
Azidothymidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on nucleic acid synthesis and the mechanisms of reverse transcription.
Medicine: Used in the treatment of HIV infection and as a tool for studying viral replication and resistance mechanisms.
Industry: Utilized in the development of antiviral drugs and in the production of nucleoside analogs for various applications .
作用机制
Azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, but because it lacks a 3’-hydroxy group, it prevents the formation of phosphodiester bonds, leading to chain termination. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
相似化合物的比较
Similar Compounds
Didanosine: Another nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
Stavudine: A nucleoside analog that also inhibits reverse transcriptase and is used in HIV therapy.
Lamivudine: A nucleoside analog with a similar mechanism of action but different chemical structure .
Uniqueness
Azidothymidine is unique in its specific substitution of the 3’-hydroxy group with an azido group, which gives it distinct chemical and pharmacological properties. Its ability to selectively inhibit HIV reverse transcriptase with high efficacy and its role as the first approved treatment for HIV infection highlight its significance in antiviral therapy .
属性
CAS 编号 |
121135-54-4 |
|---|---|
分子式 |
C20H25N10O10P |
分子量 |
596.4 g/mol |
IUPAC 名称 |
[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16- |
InChI 键 |
QNODVFYIEJIAOJ-ZMLDCZPUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


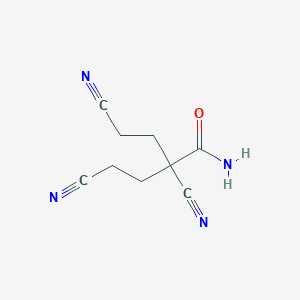
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
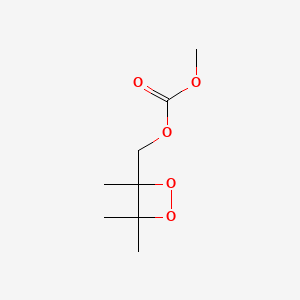
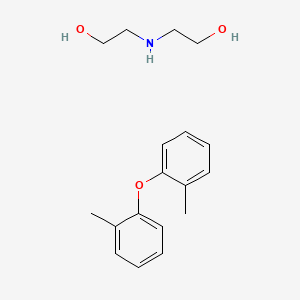
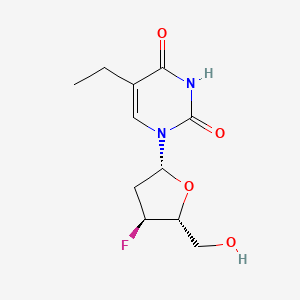
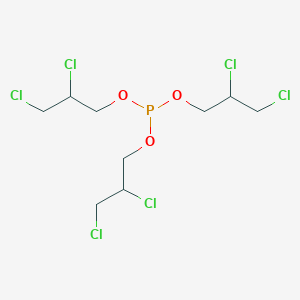
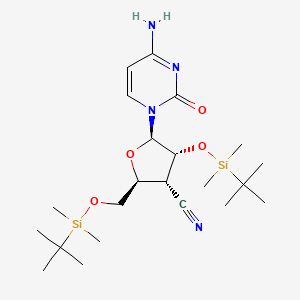
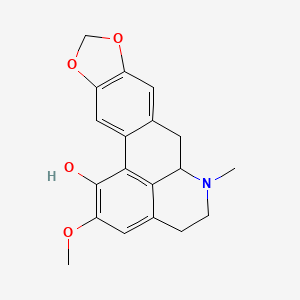
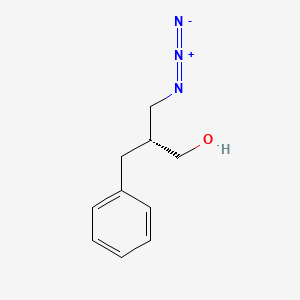
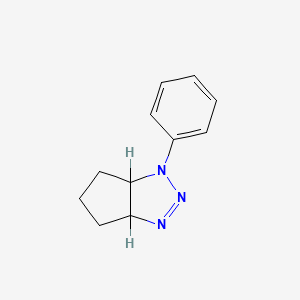
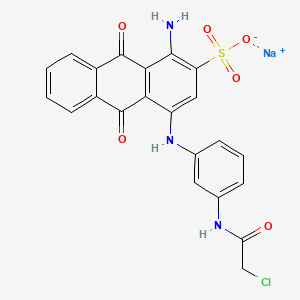
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
